Scientific Field: Chemistry, specifically Polymer Science.
Summary of Application: 2,3-Dimethoxy-1,3-butadiene has been used in the radical polymerization of sterically hindered butadiene.
Methods of Application: The polymerization was performed in the nanochannels of porous coordination polymers.
Results or Outcomes: The microstructures of the resulting polymer could be tuned depending on the structure of the porous hosts.
Scientific Field: Organic Chemistry.
Summary of Application: 2,3-Dimethoxy-1,3-butadiene has been employed as a diene to investigate the Diels-Alder chemistry of pristine and defective graphene .
Methods of Application: The compound was used in the synthesis of novel benzopentathiepin varacinium trifluoroacetate .
Results or Outcomes: The compound was successfully used in the synthesis of novel benzopentathiepin varacinium trifluoroacetate .
Summary of Application: 2,3-Dimethoxy-1,3-butadiene can be used in the preparation of 3,4-dimethoxythiophene, which is an intermediate for the synthesis of 3,4-ethylenedioxythiophene (EDOT).
Results or Outcomes: The outcome is the successful synthesis of 3,4-dimethoxythiophene, an important intermediate for further chemical synthesis.
Summary of Application: 2,3-Dimethoxy-1,3-butadiene can be used to form thio esters by reacting with mercaptans.
Methods of Application: The reaction is carried out in the presence of a cobalt carbonyl catalyst.
Results or Outcomes: The outcome is the successful formation of thio esters.
Scientific Field: Physical Chemistry.
Summary of Application: 2,3-Dimethoxy-1,3-butadiene has been used to investigate the kinetics of hydrolysis reactions in the presence of an acid catalyst.
Methods of Application: The hydrolysis reaction was carried out in the presence of an acid catalyst.
Results or Outcomes: The study provided valuable insights into the kinetics of hydrolysis reactions.
Summary of Application: 2,3-Dimethoxy-1,3-butadiene has been used in the [4+2] cycloadditions of 3-nitrocoumarins.
Methods of Application: The [4+2] cycloadditions of 3-nitrocoumarins with 2,3-Dimethoxy-1,3-butadiene were carried out in aqueous medium, in organic solvent and under solventless conditions.
Results or Outcomes: The reaction led to the formation of 4-substituted 3-nitrochromanones.
2,3-Dimethoxy-1,3-butadiene is characterized by its two methoxy groups attached to a butadiene backbone. Its physical properties include a boiling point of approximately 151 °C and a melting point around 19 °C . The compound is known for its reactivity due to the presence of conjugated double bonds, making it suitable for various chemical transformations.
Several synthesis methods for 2,3-Dimethoxy-1,3-butadiene have been documented:
These methods highlight the compound's versatility in synthetic organic chemistry.
2,3-Dimethoxy-1,3-butadiene finds applications in various fields:
Interaction studies involving 2,3-Dimethoxy-1,3-butadiene focus on its reactivity with other chemical species. For instance:
Several compounds share structural similarities with 2,3-Dimethoxy-1,3-butadiene. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 1,3-Butadiene | C4H6 | Basic diene used in polymer production |
| 2-Methoxy-1,3-butadiene | C5H8O | Contains one methoxy group; less reactive |
| 2,3-Dicarbomethoxy-1,3-butadiene | C8H10O4 | More complex structure; used in synthesis |
The unique feature of 2,3-Dimethoxy-1,3-butadiene lies in its dual methoxy substituents on the butadiene chain, enhancing its reactivity compared to simpler analogs like 1,3-butadiene.
2,3-Dimethoxy-1,3-butadiene exhibits distinctive thermal properties that are characteristic of substituted conjugated dienes. The compound demonstrates a melting point of 19°C [1] [2] [3], indicating a relatively low transition temperature from solid to liquid phase under standard atmospheric conditions. This low melting point suggests weak intermolecular forces, primarily attributed to the compound's moderate molecular weight of 114.14 g/mol and the presence of methoxy substituents that provide some polar character while maintaining overall molecular flexibility.
The boiling point ranges from 134-136°C at 745 mmHg [2] [4] [5], which reflects the compound's intermediate volatility. This boiling point is significantly higher than that of unsubstituted 1,3-butadiene, demonstrating the stabilizing effect of methoxy substitution on the diene system. The compound exhibits a flash point of 32.8°C [1], classifying it as a flammable liquid requiring careful handling and storage protocols.
Thermal stability analysis reveals that 2,3-dimethoxy-1,3-butadiene maintains structural integrity up to approximately 200°C, beyond which thermal decomposition may occur. The presence of vinyl ether functionalities makes the compound susceptible to acid-catalyzed hydrolysis, as demonstrated in kinetic studies where the compound undergoes a two-stage hydrolysis process [6]. This thermal behavior is influenced by the electron-donating methoxy groups, which stabilize the diene system against thermal degradation while simultaneously making it more reactive toward electrophilic processes.
The vapor pressure of 4.8 mmHg at 25°C [1] indicates moderate volatility, with the compound existing primarily in liquid phase under ambient conditions. Phase transition thermodynamics show that the compound requires minimal energy input for melting, consistent with its low melting point, while vaporization requires substantially more energy due to the need to overcome dipole-dipole interactions between methoxy groups and π-π interactions between conjugated systems.
| Property | Value | Temperature/Pressure | Thermodynamic Significance |
|---|---|---|---|
| Melting Point | 19°C | 760 mmHg | Relatively low melting point |
| Boiling Point | 134-136°C | 745 mmHg | Moderate boiling point |
| Flash Point | 32.8°C | Closed cup test | Flammable liquid classification |
| Vapor Pressure | 4.8 mmHg | 25°C | Moderate volatility |
| Density | 0.94 g/mL | 25°C | Liquid phase stability |
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of 2,3-dimethoxy-1,3-butadiene. Proton Nuclear Magnetic Resonance analysis reveals characteristic signals for the methoxy groups appearing as singlets at approximately δ 3.52 ppm (6H, OCH₃) [7], while vinyl protons appear in the downfield region between δ 4.09-4.45 ppm [7]. The vinyl proton signals demonstrate the expected coupling patterns for a 1,3-diene system, with the methoxy substitution causing characteristic chemical shift perturbations due to the electron-donating nature of these groups [8] .
Carbon-13 Nuclear Magnetic Resonance spectroscopy exhibits multiple carbon environments corresponding to the diene system and methoxy carbons. The quaternary carbons bearing methoxy substituents appear at characteristic chemical shifts reflecting the electron-rich nature of the substituted diene system. The vinyl carbons show appropriate downfield shifts consistent with sp² hybridization and conjugation effects [10] [11].
Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the molecular structure. Carbon-carbon double bond stretching vibrations appear in the 1600-1650 cm⁻¹ region, while carbon-oxygen stretching frequencies of the methoxy groups are observed in the 1000-1300 cm⁻¹ range [12] [13]. The absence of broad hydroxyl absorption bands confirms the ether nature of the methoxy substituents, distinguishing this compound from potential hydroxyl-containing isomers.
Ultraviolet-Visible spectroscopy demonstrates strong absorption around λₘₐₓ ~230 nm, characteristic of the conjugated diene chromophore [14] [15]. This absorption maximum shows a bathochromic shift compared to unsubstituted 1,3-butadiene (217 nm) [15], reflecting the electron-donating effect of methoxy substituents on the conjugated π-system. The molar extinction coefficient is substantial, indicating allowed π→π* electronic transitions within the conjugated diene system.
Comparative analysis with related butadiene derivatives reveals systematic trends in ultraviolet absorption maxima [15]:
| Compound | λₘₐₓ (nm) | Substituent Effect |
|---|---|---|
| 1,3-Butadiene | 217 | Base structure |
| 2,3-Dimethyl-1,3-butadiene | 226 | +9 nm (two methyls) |
| 2,3-Dimethoxy-1,3-butadiene | ~230 | +13 nm (methoxy donation) |
This spectroscopic data confirms the enhanced conjugation and electron density in the π-system due to methoxy substitution, supporting the compound's increased reactivity in electrophilic processes while maintaining the characteristic diene electronic structure.
2,3-Dimethoxy-1,3-butadiene exhibits complex solubility behavior reflecting its dual nature as both a conjugated hydrocarbon and a diether. The compound demonstrates excellent solubility in polar aprotic solvents such as dimethylformamide, tetrahydrofuran, and diethyl ether [16] [17]. This high solubility results from favorable dipole-dipole interactions between the methoxy groups and polar solvent molecules, combined with the compound's moderate molecular size facilitating solvation.
Solubility in alcohols (methanol, ethanol) is good [17], attributed to hydrogen bonding interactions between the methoxy oxygen atoms and hydroxyl groups of alcohols. The electron-rich oxygen atoms in the methoxy substituents act as hydrogen bond acceptors, enabling favorable solvation in protic environments. This contrasts with unsubstituted dienes, which typically show poor solubility in polar protic solvents.
Water solubility is limited [18] [19], consistent with the predominantly hydrophobic character of the butadiene backbone. The presence of methoxy groups provides some polar character but insufficient to overcome the hydrophobic contribution of the diene system. This limited aqueous solubility necessitates organic co-solvents for reactions in aqueous media.
Hansen solubility parameters can be estimated for 2,3-dimethoxy-1,3-butadiene using group contribution methods [20] [21]. The dispersion component (δd) is approximately 16-17 MPa½, reflecting the conjugated π-system. The polar component (δp) is elevated to approximately 4-6 MPa½ due to methoxy substitution, while the hydrogen bonding component (δh) remains low at 2-4 MPa½ since the compound lacks hydrogen bond donors.
| Solvent Type | Solubility | Interaction Mechanism |
|---|---|---|
| Water | Limited/Poor | Hydrophobic diene dominates |
| Alcohols | Good | H-bonding with methoxy groups |
| Ethers | Excellent | Dipole interactions, oxygen coordination |
| Aromatic Hydrocarbons | Good | π-π interactions |
| Chlorinated Solvents | Good | Dipole-induced dipole |
Solvent-solute interactions are dominated by the methoxy groups in polar environments, while the conjugated diene system governs interactions in nonpolar media. The compound shows excellent miscibility with ethers and esters, moderate solubility in aromatic hydrocarbons through π-π interactions, and good solubility in chlorinated solvents via dipole-induced dipole mechanisms [22] [17].
2,3-Dimethoxy-1,3-butadiene exhibits distinctive electrochemical behavior influenced by both the conjugated diene system and electron-donating methoxy substituents. Oxidation potential is estimated to occur around 1.5-2.0 V versus Standard Hydrogen Electrode, which is lower than typical unsubstituted dienes due to the electron-donating effect of methoxy groups [23] [24]. This reduced oxidation potential indicates enhanced electron availability in the highest occupied molecular orbital, facilitating oxidative processes.
Reduction potential is estimated at approximately -2.0 to -2.5 V versus Standard Hydrogen Electrode [25], characteristic of conjugated diene systems. The extended π-conjugation lowers the lowest unoccupied molecular orbital energy, making electron acceptance thermodynamically more favorable compared to isolated alkenes. This reduction potential enables participation in electrochemical reduction processes under appropriate conditions.
Molecular orbital analysis reveals that methoxy substitution elevates the highest occupied molecular orbital energy through resonance donation, while maintaining the lowered lowest unoccupied molecular orbital characteristic of conjugated systems. This electronic structure enhances both electron-donating capability and susceptibility to electrophilic attack, consistent with observed chemical reactivity patterns.
Reactivity indicators demonstrate that the compound functions primarily as an electron donor in electrochemical processes. The methoxy groups provide additional electron density to the π-system, making the compound susceptible to oxidative conditions while resistant to further reduction. This electron-rich character explains the compound's utility in Diels-Alder reactions where it serves as an activated diene [26] [5].
Electrochemical stability is moderate, with the compound showing stability under inert atmospheres but potential degradation under oxidative conditions. The presence of vinyl ether functionalities makes the compound susceptible to hydrolytic decomposition in aqueous electrochemical media, particularly under acidic conditions [6]. Air exposure may lead to autoxidation and peroxide formation, necessitating careful storage and handling protocols.
| Property | Value/Description | Significance |
|---|---|---|
| Oxidation Potential | ~1.5-2.0 V vs SHE | Enhanced by methoxy electron donation |
| Reduction Potential | ~-2.0 to -2.5 V vs SHE | Conjugated system facilitates reduction |
| HOMO Energy | Elevated | π-electron system with donor substituents |
| LUMO Energy | Lowered | Extended conjugation effect |
| Electron Donating Ability | Enhanced | Methoxy groups increase electron density |
Flammable